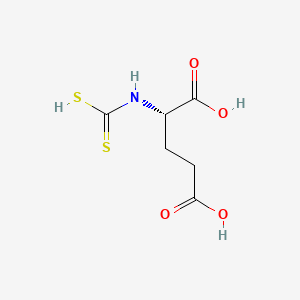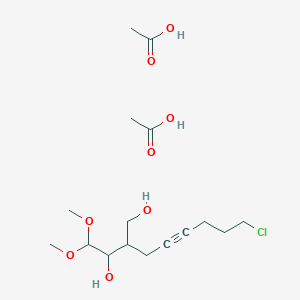
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes phosphorodiamidic acid, bis(2-chloroethyl) groups, and a hydroxypropyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester typically involves multiple steps, starting with the preparation of the phosphorodiamidic acid core. This is followed by the introduction of bis(2-chloroethyl) groups and the hydroxypropyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high quality standards.
化学反応の分析
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bis(2-chloroethyl) groups can be reduced to form ethyl groups.
Substitution: The chlorine atoms in the bis(2-chloroethyl) groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionaldehyde or propionic acid, while substitution of the chlorine atoms can result in the formation of various substituted phosphorodiamidic acid derivatives.
科学的研究の応用
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of certain cellular processes. The hydroxypropyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
類似化合物との比較
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, ethyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(2-hydroxyethyl)-, ethyl ester: This compound has a similar structure but with a different hydroxyalkyl group, which can affect its reactivity and applications.
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxypropyl)-, methyl ester: The methyl ester variant has different physicochemical properties and may be used in different contexts.
特性
CAS番号 |
78218-93-6 |
|---|---|
分子式 |
C9H21Cl2N2O3P |
分子量 |
307.15 g/mol |
IUPAC名 |
3-[[bis(2-chloroethyl)amino-ethoxyphosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C9H21Cl2N2O3P/c1-2-16-17(15,12-6-3-9-14)13(7-4-10)8-5-11/h14H,2-9H2,1H3,(H,12,15) |
InChIキー |
OFLBAFVWBCVANZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(NCCCO)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



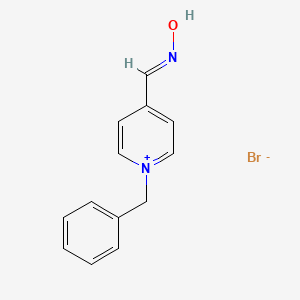

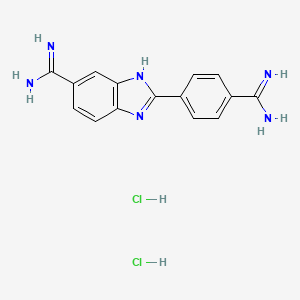
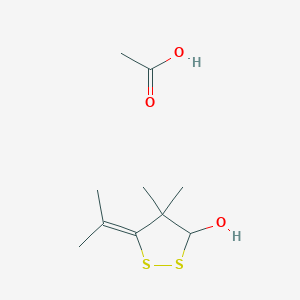
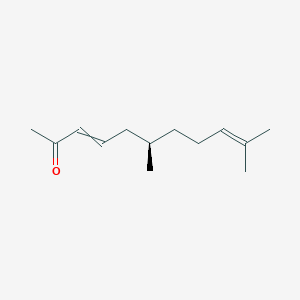

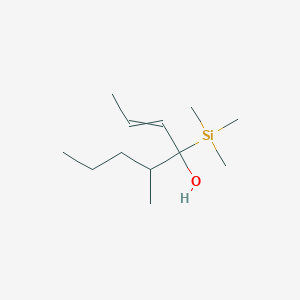

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

